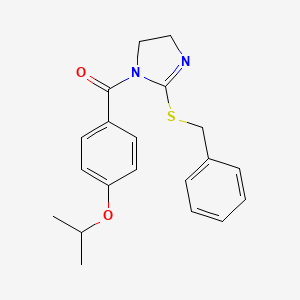

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone

Beschreibung

(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone is a synthetic imidazole derivative characterized by a 4,5-dihydroimidazole core functionalized with a benzylthio group at position 2 and a 4-isopropoxyphenyl methanone moiety at position 1. This compound is of interest due to its structural similarity to bioactive imidazole derivatives, which are known for antimicrobial, anticancer, and anti-inflammatory properties .

Eigenschaften

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-15(2)24-18-10-8-17(9-11-18)19(23)22-13-12-21-20(22)25-14-16-6-4-3-5-7-16/h3-11,15H,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPPDLNNNMNGMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The molecular formula of the compound is . Its structure includes:

- Imidazole Ring : Known for its role in various biological interactions.

- Benzylthio Group : Enhances lipophilicity and bioavailability.

- Isopropoxyphenyl Moiety : Influences reactivity and interactions with biological targets.

| Component | Description |

|---|---|

| Imidazole Ring | Contributes to biological interactions and reactivity |

| Benzylthio Group | Enhances lipophilicity and bioavailability |

| Isopropoxy Group | Modifies chemical properties and target interactions |

The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:

- Covalent Bond Formation : The benzylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Metal Ion Interaction : The imidazole ring can interact with metal ions or other active sites, modulating critical biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone. For example, derivatives containing the benzylthio group have exhibited significant cytotoxic effects against various cancer cell lines such as:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

In vitro studies indicate that certain derivatives exhibit IC50 values significantly lower than standard chemotherapeutic agents like sorafenib, suggesting enhanced efficacy in inducing apoptotic cell death and inhibiting cell proliferation .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that imidazole derivatives often exhibit significant antibacterial and antifungal activities. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes .

Case Studies

A study conducted on similar compounds revealed that those containing the benzylthio moiety demonstrated enhanced cytotoxicity against HeLa cells. Flow cytometry analysis confirmed that these compounds significantly induced apoptotic cell death and blocked the cell cycle at the sub-G1 phase .

Comparison with Similar Compounds

To understand the uniqueness of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone, it is beneficial to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imatinib | Benzamide derivative | Anticancer |

| Clotrimazole | Imidazole derivative | Antifungal |

| Benzothiazole | Contains sulfur and nitrogen heterocycles | Antibacterial |

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Table 1: Structural Features of Selected Imidazole Derivatives

Key Observations :

- The benzylthio group at position 2 is shared with antibacterial imidazoles (), suggesting possible antimicrobial activity .

- The 4-isopropoxyphenyl group offers moderate lipophilicity, contrasting with the polar nitro group in ’s compound or the bulky triphenyl groups in .

Physicochemical Properties

Table 2: Physicochemical Parameters of Selected Compounds

Key Observations :

- The target compound’s molecular weight (369.49 g/mol ) is lower than most analogs, likely due to the absence of bulky aryl groups (e.g., triphenyl in 6a) .

- High-yield syntheses (e.g., 75% for Compound 2d in ) often involve optimized coupling reactions, suggesting room for improving the target compound’s yield .

Key Observations :

- The benzylthio group in the target compound may confer antibacterial properties, as seen in structurally related 2-(benzylthio)-4,5-diphenylimidazoles .

- The 4-isopropoxyphenyl methanone moiety could enhance metabolic stability compared to nitro or methoxy substituents .

Key Challenges :

- Low yields in imidazole acylation (e.g., 25% for 6c in ) highlight the need for optimized conditions for the target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone?

- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. For example, imidazole derivatives are often synthesized by reacting 4,5-dihydro-1H-imidazole precursors with benzylthiol under basic conditions (e.g., NaH in THF), followed by coupling with 4-isopropoxybenzoyl chloride. Column chromatography (hexane:ethyl acetate gradients) is critical for purification, with yields typically ranging from 40% to 95% depending on reaction optimization .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions on the imidazole and methanone moieties. Single-crystal X-ray diffraction (e.g., R factor < 0.05) is recommended for absolute stereochemical confirmation, as demonstrated for analogous imidazole derivatives . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm).

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize MTT assays for antiproliferative activity against cancer cell lines (e.g., IC50 determination). For mechanistic insights, pair with ROS detection assays or apoptosis markers (e.g., caspase-3 activation). Use DMSO as a solvent control (<0.1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy be resolved for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic limitations (e.g., poor bioavailability). Address this via:

- Metabolic stability assays (e.g., liver microsome incubation) to identify rapid degradation pathways.

- Formulation optimization using liposomal encapsulation or PEGylation to enhance solubility and half-life.

Cross-validate results with orthotopic xenograft models to better mimic human pathophysiology .

Q. What experimental designs are robust for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer : Adopt a split-plot factorial design to systematically vary substituents (e.g., benzylthio vs. alkylthio groups, isopropoxy vs. methoxy phenyl groups). Use QSAR modeling (e.g., CoMFA or molecular docking) to predict binding affinities to target proteins like tubulin or kinases. Validate predictions with surface plasmon resonance (SPR) or ITC binding assays .

Q. How can researchers address conflicting crystallographic data on imidazole ring conformation?

- Methodological Answer : Contradictions in imidazole ring puckering (e.g., envelope vs. half-chair) may arise from crystallization solvents or temperature. Perform variable-temperature XRD (100–298 K) to assess conformational flexibility. Compare with DFT calculations (B3LYP/6-311+G(d,p)) to determine energetically favored conformers .

Q. What strategies mitigate oxidative degradation of the benzylthio group during long-term stability studies?

- Methodological Answer : Include antioxidants (e.g., BHT at 0.01% w/v) in storage buffers. Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring. For light-sensitive degradation, use amber glass vials and validate under ICH Q1B photostability guidelines .

Data Analysis & Validation

Q. How should researchers statistically analyze dose-response data with high variability?

- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) with outlier detection (Grubbs’ test, α=0.05). Use bootstrap resampling (n=1000 iterations) to calculate 95% confidence intervals for EC50/IC50 values. Replicate experiments across ≥3 independent assays to ensure reproducibility .

Q. What orthogonal techniques confirm target engagement in cellular models?

- Methodological Answer : Combine cellular thermal shift assays (CETSA) with immunoprecipitation-MS to verify direct binding to putative targets. For kinase inhibitors, use phospho-specific flow cytometry to quantify pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.